UBP608

Description

Structure

3D Structure

Properties

IUPAC Name |

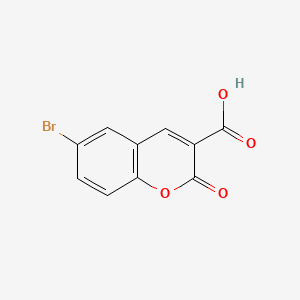

6-bromo-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQHPAXNKDYMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351245 | |

| Record name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-87-3 | |

| Record name | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromocoumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

UBP608: A Technical Guide to its Mechanism of Action on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of UBP608, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors. This compound exhibits subunit selectivity, preferentially inhibiting NMDA receptors containing the GluN2A subunit. This document details the binding characteristics, quantitative pharmacology, and experimental protocols used to elucidate its mechanism. Furthermore, potential downstream signaling consequences of GluN2A-selective negative allosteric modulation are explored.

Introduction to this compound and NMDA Receptors

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1] They are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's biophysical and pharmacological properties. Dysregulation of NMDAR activity is implicated in numerous neurological and psychiatric disorders, making them a key target for therapeutic intervention.

This compound is a pharmacological tool compound that acts as a negative allosteric modulator of NMDARs. Unlike competitive antagonists that bind to the glutamate or glycine (B1666218) binding sites, this compound binds to a distinct allosteric site on the receptor complex to inhibit its function.

Mechanism of Action

This compound functions as a negative allosteric modulator (NAM) of NMDA receptors. Its inhibitory action is not competitive with the agonists L-glutamate or glycine and is not voltage-dependent. The modulatory site for this compound is distinct from the agonist binding sites, the ion channel pore, and the N-terminal domain. Evidence suggests that the S1 domain of the GluN2 subunit plays a crucial role in the subtype-specific inhibitory action of this compound.

Subunit Selectivity

This compound displays a notable selectivity for NMDA receptors containing the GluN2A subunit . This selectivity provides a valuable tool for dissecting the physiological and pathological roles of GluN2A-containing NMDARs.

Quantitative Data

The following table summarizes the inhibitory potency of this compound on different NMDA receptor subunit combinations as determined by electrophysiological studies.

| NMDA Receptor Subunit Composition | This compound IC50 (µM) | Fold Selectivity (vs. GluN2D) | Reference |

| GluN1/GluN2A | ~1.3 | ~23 | Costa et al., 2010 |

| GluN1/GluN2B | ~15 | ~2 | Costa et al., 2010 |

| GluN1/GluN2C | ~20 | ~1.5 | Costa et al., 2010 |

| GluN1/GluN2D | ~30 | 1 | Costa et al., 2010 |

Note: The IC50 values are approximated from published data. Precise values may vary depending on experimental conditions.

Experimental Protocols

The characterization of this compound's mechanism of action has primarily relied on electrophysiological techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for expressing and characterizing recombinant ion channels.

-

Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D).

-

Electrophysiological Recording:

-

Apparatus: A two-electrode voltage clamp amplifier, data acquisition system, and perfusion system are used.

-

Electrodes: Glass microelectrodes are filled with 3 M KCl.

-

Holding Potential: Oocytes are typically clamped at a holding potential of -40 mV to -70 mV.

-

Solutions: The standard recording solution contains (in mM): 100 NaCl, 2.5 KCl, 0.3 BaCl2, 5 HEPES, and 0.1 EDTA, pH 7.4.

-

Agonist Application: NMDA receptor currents are evoked by the application of L-glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

-

This compound Application: Concentration-response curves are generated by co-applying increasing concentrations of this compound with the agonists. The current inhibition is measured to determine the IC50 value.

-

Whole-Cell Patch-Clamp in Cultured Neurons

This technique allows for the study of native or recombinant NMDA receptors in a neuronal context.

-

Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) expressing specific NMDA receptor subunits are prepared.

-

Electrophysiological Recording:

-

Apparatus: A patch-clamp amplifier, microscope, micromanipulator, and perfusion system are required.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

-

Holding Potential: Cells are voltage-clamped at -60 mV or -70 mV.

-

External Solution: The external solution typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine, pH 7.4.

-

Agonist and this compound Application: A rapid solution exchange system is used to apply glutamate and this compound to the recorded cell.

-

Signaling Pathways

Negative allosteric modulation of GluN2A-containing NMDA receptors by this compound is expected to impact downstream signaling cascades that are preferentially coupled to this subunit. While direct experimental evidence for this compound's effect on specific signaling pathways is limited, the known functions of GluN2A-containing receptors provide a framework for potential downstream consequences.

Activation of NMDA receptors leads to an influx of Ca2+, which acts as a second messenger to initiate a variety of intracellular signaling cascades. Two major pathways downstream of NMDA receptor activation are the Ras-ERK (MAPK) pathway and the CREB (cAMP response element-binding protein) pathway .

-

ERK Pathway: Ca2+ influx can lead to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.

-

CREB Pathway: Ca2+ can activate calmodulin and Ca2+/calmodulin-dependent protein kinases (CaMKs), which in turn phosphorylate CREB. Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity, learning, and memory.

By selectively inhibiting GluN2A-containing NMDA receptors, this compound may preferentially dampen the activation of these signaling pathways in cellular contexts where GluN2A is the dominant subunit.

Conclusion

This compound is a valuable pharmacological tool for the study of NMDA receptor function. Its mechanism as a negative allosteric modulator with selectivity for GluN2A-containing receptors allows for the specific interrogation of the roles of this receptor subtype in synaptic transmission, plasticity, and disease. Further research is warranted to fully elucidate the downstream signaling consequences of this compound-mediated inhibition and to explore its potential therapeutic applications.

References

UBP608: A Technical Guide to its Function as a Negative Allosteric Modulator of GluN2A-Containing NMDA Receptors in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP608 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs), a class of ionotropic glutamate (B1630785) receptors critical for excitatory neurotransmission and synaptic plasticity in the central nervous system (CNS).[1] Dysregulation of NMDAR activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[1][2] this compound exhibits notable selectivity for NMDARs containing the GluN2A subunit, offering a valuable pharmacological tool for dissecting the specific roles of these receptor subtypes and presenting a potential therapeutic avenue with a more refined target profile than broad-spectrum NMDAR antagonists. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of this compound.

Core Function and Mechanism of Action

This compound functions as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist (glutamate and glycine) binding sites.[1] This binding event reduces the receptor's response to agonist stimulation without directly competing with the agonists. The inhibitory action of this compound is not voltage-dependent, indicating that its mechanism is independent of the membrane potential and the ion channel pore's state.[3]

The primary molecular target of this compound is the NMDA receptor complex, a heterotetramer typically composed of two GluN1 subunits and two GluN2 subunits. This compound demonstrates significant selectivity for receptors containing the GluN2A subunit.[1] The modulatory binding site for this compound is suggested to be located within or influenced by the first segment (S1) of the agonist ligand-binding domain of the GluN2 subunit.[3]

The binding of this compound to this allosteric site induces a conformational change in the receptor, leading to a decrease in the channel's open probability and/or a reduction in the mean open time, thereby diminishing the influx of Ca²⁺ and Na⁺ ions upon agonist binding. This reduction in cation influx is the basis of its inhibitory effect on neuronal excitation.

Logical Relationship of this compound's Mechanism of Action

References

- 1. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Dichotomous Role of N-methyl-D-Aspartate Receptors in Ischemic Stroke [cardiologyresearchjournal.com]

Unraveling the Landscape of Selective GluN2A Antagonists: A Technical Guide

A Note on the Compound UBP608: Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding a compound designated as this compound being a selective GluN2A antagonist. The "UBP" designation has been associated with NMDA receptor ligands, such as UBP791 and UBP1700, which exhibit selectivity for the GluN2C/D subunits. This guide will, therefore, focus on well-characterized selective GluN2A antagonists to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to GluN2A-Containing NMDA Receptors

N-methyl-D-aspartate (NMDA) receptors are a critical class of ionotropic glutamate (B1630785) receptors in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory. These receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its biophysical and pharmacological properties, including channel conductance, deactivation kinetics, and agonist affinity.[1] GluN2A-containing NMDA receptors are predominantly expressed in the adult brain and are characterized by faster deactivation kinetics compared to their GluN2B-containing counterparts.[2] The distinct physiological roles and pathological implications of different NMDA receptor subtypes have spurred the development of subunit-selective antagonists as precision tools for research and potential therapeutic agents for neurological disorders.[3]

Quantitative Pharmacology of Selective GluN2A Antagonists

The development of selective antagonists for GluN2A-containing NMDA receptors has been a significant challenge due to the high conservation of the glutamate binding site across GluN2 subunits. However, several compounds have been identified that exhibit a notable preference for GluN2A. The following tables summarize the quantitative data for two prominent examples, NVP-AAM077 and ST3.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| NVP-AAM077 | GluN1/GluN2A | Electrophysiology | 68.4 | - | [2] |

| ST3 | GluN1/GluN2A | Schild Analysis | - | 52 | [3] |

| ST3 | GluN1/GluN2B | Schild Analysis | - | 782 | [3] |

| ST3 | GluN1/GluN2C | Schild Analysis | - | 107 | [3] |

| ST3 | GluN1/GluN2D | Schild Analysis | - | 400 | [3] |

Table 1: Potency of Selective GluN2A Antagonists

| Compound | GluN2A vs. GluN2B | GluN2A vs. GluN2C | GluN2A vs. GluN2D | Reference |

| NVP-AAM077 | ~100-fold | Not Reported | Not Reported | [2] |

| ST3 | 15-fold | ~2-fold | ~7.7-fold | [3] |

Table 2: Selectivity Ratios of GluN2A Antagonists

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of selective NMDA receptor antagonists. Below are representative protocols for two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Antagonism

This protocol is adapted from studies characterizing NMDA receptor antagonists using Xenopus laevis oocytes.[4]

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

- Inject oocytes with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and GluN2A) at a 1:1 ratio.

- Incubate the injected oocytes at 18°C in Barth's solution for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

- Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 0.5 mM BaCl₂, 10 mM HEPES, pH 7.4).

- Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.

- Voltage-clamp the oocyte at a holding potential of -60 mV.

3. Data Acquisition and Analysis:

- Apply a saturating concentration of glycine (B1666218) (e.g., 100 µM) and a sub-maximal concentration of glutamate (e.g., EC₂₀) to elicit an inward current.

- Once a stable baseline current is achieved, co-apply the antagonist compound at varying concentrations with the agonists.

- Measure the steady-state current inhibition at each antagonist concentration.

- Construct concentration-response curves and fit the data to the Hill equation to determine the IC₅₀ value.

- To determine the binding affinity (Ki) for competitive antagonists, perform a Schild analysis by measuring glutamate concentration-response curves in the absence and presence of multiple fixed concentrations of the antagonist.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the glutamate binding site on the GluN2A subunit.

1. Membrane Preparation:

- Culture human embryonic kidney (HEK293) cells stably expressing the human GluN1 and GluN2A subunits.

- Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

- Pellet the membranes by high-speed centrifugation and resuspend them in the assay buffer.

- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

- In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled competitive antagonist (e.g., [³H]-CGP 39653), and varying concentrations of the unlabeled test compound.

- Define non-specific binding using a high concentration of an unlabeled standard glutamate site antagonist (e.g., 1 mM L-glutamate).

- Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Filtration and Scintillation Counting:

- Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

- Dry the filters and place them in scintillation vials with a scintillation cocktail.

- Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

- Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Experimental Workflows

GluN2A-Mediated Downstream Signaling Pathway

Caption: Simplified signaling cascade initiated by GluN2A-NMDA receptor activation.

Experimental Workflow for TEVC Electrophysiology

Caption: Workflow for characterizing antagonists using two-electrode voltage clamp.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity via a radioligand binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of subtype-selective competitive antagonism for GluN2C/2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

UBP608: An Undiscovered Moiety in Public Scientific Literature

A comprehensive search of publicly available scientific and technical databases reveals no specific information regarding a compound designated as UBP608. Despite extensive queries aimed at uncovering its discovery, development, mechanism of action, and associated experimental data, no research articles, patents, or clinical trial records for this compound were identified.

This absence of information suggests several possibilities:

-

Novel or Internal Designation: this compound may be a very recent discovery or an internal codename for a compound within a pharmaceutical or academic research program that has not yet been disclosed publicly.

-

Typographical Error: The designation "this compound" could be a typographical error, with the intended compound having a different name.

-

Discontinued (B1498344) Project: The development of this compound may have been discontinued at a very early stage, prior to any public disclosure or publication.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The core requirements of the request are contingent on the existence of publicly accessible information, which in the case of this compound, is not currently available.

Further investigation would require access to proprietary databases or direct knowledge from the entity that may have originated the this compound designation. At present, the scientific community awaits any potential future disclosures regarding this compound.

Pharmacological Profile of UBP608: An In-depth Technical Guide

An extensive search for the pharmacological profile of a compound designated UBP608 has yielded no specific information. The scientific literature and publicly available databases do not contain data corresponding to a molecule with this identifier.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the pharmacological profile of this compound at this time. The core requirements of the request, including data presentation in tables, detailed methodologies, and signaling pathway diagrams, are contingent upon the existence of published research on this specific compound.

General principles of pharmacological profiling involve a comprehensive series of in vitro and in vivo studies to characterize the mechanism of action, potency, selectivity, and physiological effects of a new chemical entity. A typical workflow for such a characterization is outlined below.

General Experimental Workflow for Pharmacological Profiling

The following diagram illustrates a generalized workflow for the pharmacological characterization of a novel compound. This process is iterative and the results from one stage inform the design of subsequent experiments.

Caption: A generalized workflow for drug discovery and pharmacological profiling.

Hypothetical Signaling Pathway Investigation

Should a compound like this compound be identified as an inhibitor of a specific kinase, for example, a subsequent step would be to elucidate its impact on downstream signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.

To proceed with a detailed analysis as requested, specific information regarding the chemical structure, biological target(s), and experimental data for this compound is required. Researchers and drug development professionals are encouraged to consult primary literature and established chemical databases for information on specific compounds of interest.

The Role of PI4KIIIβ in Synaptic Plasticity: A Technical Guide Featuring the Selective Inhibitor UCB9608

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. This dynamic process involves a complex interplay of signaling pathways that regulate neurotransmitter release, receptor trafficking, and structural changes at the synapse. A key family of enzymes implicated in the intricate regulation of these events is the phosphatidylinositol 4-kinases (PI4Ks), which catalyze the production of phosphatidylinositol 4-phosphate (PI4P), a crucial signaling lipid. This guide focuses on the emerging role of a specific isoform, Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ), in synaptic plasticity and introduces UCB9608, a potent and selective inhibitor, as a critical tool for its study.

The Target: Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ)

PI4KIIIβ is a lipid kinase primarily localized to the Golgi apparatus and trans-Golgi network (TGN)[1][2]. It plays a vital role in phosphorylating phosphatidylinositol (PI) to generate PI4P[1]. This phosphoinositide is a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key regulator of numerous cellular processes including vesicular trafficking, ion channel function, and cytoskeletal dynamics[1][3]. In the nervous system, PI4KIIIβ is expressed in various brain regions, including the cerebral cortex and cerebellum, suggesting its importance in neuronal function[2].

UCB9608: A Potent and Selective PI4KIIIβ Inhibitor

UCB9608 is a small molecule inhibitor that has emerged as a valuable research tool for dissecting the functions of PI4KIIIβ. Its high potency and selectivity allow for the specific interrogation of PI4KIIIβ-dependent pathways.

Quantitative Data on UCB9608

| Parameter | Value | Reference |

| Target | Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) | [4][5] |

| IC50 | 11 nM | [6] |

| Selectivity | >300-fold selective for PI4KIIIβ over PI4KIIIα | [4] |

The Role of PI4KIIIβ in Synaptic Plasticity

The involvement of phosphoinositide signaling in synaptic plasticity is well-established. Both long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses, are critically dependent on the precise regulation of lipid signaling cascades.

Long-Term Potentiation (LTP)

LTP induction is associated with the trafficking and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane. Recent evidence has directly implicated the PI4KIIIα isoform in this process, where its activity is required for the trafficking of AMPA receptors to the plasma membrane during LTP[7]. While a direct role for PI4KIIIβ in LTP is still under active investigation, its localization to the Golgi, a central hub for protein trafficking, and its role in generating PI4P, a key molecule in vesicular transport, strongly suggest its involvement in the supply of receptors and other essential proteins to the synapse to sustain long-lasting changes in synaptic strength.

Long-Term Depression (LTD)

LTD is often associated with the internalization of AMPA receptors from the synaptic membrane. The dynamics of phosphoinositides, including PI(4,5)P2, are crucial for this process[8][9]. Given that PI4KIIIβ is a key enzyme in the synthesis of the precursor to PI(4,5)P2, its activity is likely critical for maintaining the pool of synaptic PI(4,5)P2 required for the endocytic processes that underpin LTD. Studies have shown that the induction of LTD involves distinct temporal and ultrastructural changes in PI(4,5)P2 at dendritic spines[8].

Neurotransmitter Release and Synaptic Growth

Beyond postsynaptic mechanisms, PI4KIIIβ also plays a presynaptic role. Studies in Drosophila have shown that presynaptic PI4KIIIβ is important for promoting synaptic growth[10]. Furthermore, phosphoinositides are known to regulate various stages of neurotransmitter release, from synaptic vesicle docking and fusion to recycling[11]. Inhibition of PI4KIIIβ with tools like UCB9608 can thus be employed to investigate its specific contribution to these presynaptic processes.

Signaling Pathways Involving PI4KIIIβ

The signaling pathways downstream of PI4KIIIβ are centered around the functions of its product, PI4P, and the subsequent synthesis of PI(4,5)P2. These phosphoinositides act as docking sites for a variety of effector proteins containing pleckstrin homology (PH) domains, thereby recruiting them to specific membrane compartments to regulate diverse cellular functions.

Experimental Protocols

The use of selective inhibitors like UCB9608 is crucial for elucidating the specific roles of PI4KIIIβ in synaptic plasticity. Below are generalized protocols for investigating its function in neuronal cultures and brain slices.

In Vitro Kinase Assay for Inhibitor Potency (IC50) Determination

This protocol outlines the general steps for determining the IC50 of an inhibitor like UCB9608 against PI4KIIIβ.

Materials:

-

Recombinant PI4KIIIβ enzyme

-

Phosphatidylinositol (PI) substrate

-

ATP

-

UCB9608

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Multi-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of UCB9608 in DMSO, followed by dilution in kinase assay buffer.

-

In a multi-well plate, add the PI4KIIIβ enzyme, PI substrate, ATP, and the diluted UCB9608. Include controls for 0% inhibition (no inhibitor) and 100% inhibition (no enzyme).

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each UCB9608 concentration and fit the data to a dose-response curve to determine the IC50 value[4].

Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices

This protocol describes how to assess the effect of UCB9608 on LTP in acute hippocampal slices.

Materials:

-

Acute hippocampal slices (300-400 µm thick)

-

Artificial cerebrospinal fluid (aCSF)

-

UCB9608

-

Stimulating and recording electrodes

-

Electrophysiology rig with amplifier and data acquisition system

Procedure:

-

Prepare acute hippocampal slices from rodents and allow them to recover in oxygenated aCSF.

-

Transfer a slice to the recording chamber and perfuse with aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Apply UCB9608 to the perfusion bath at the desired concentration (e.g., 100 nM - 1 µM) and continue baseline recording for at least 20-30 minutes to observe any effects on basal transmission.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

-

Compare the magnitude of LTP in the presence of UCB9608 to control slices perfused with vehicle alone.

Conclusion and Future Directions

The study of PI4KIIIβ in the context of synaptic plasticity is a rapidly evolving field. The availability of potent and selective inhibitors like UCB9608 provides an invaluable opportunity to precisely dissect the contribution of this kinase to the molecular machinery of learning and memory. Future research should focus on identifying the specific effector proteins that interact with PI4KIIIβ-generated PI4P at the synapse, elucidating the precise spatiotemporal dynamics of PI4KIIIβ activity during different forms of synaptic plasticity, and exploring the therapeutic potential of targeting this pathway in neurological and psychiatric disorders characterized by deficits in synaptic function. This in-depth understanding will be critical for the development of novel therapeutic strategies aimed at modulating cognitive function.

References

- 1. PI4KIIIβ-Mediated Phosphoinositides Metabolism Regulates Function of the VTA Dopaminergic Neurons and Depression-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in understanding phosphoinositide signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphoinositides: Regulators of Nervous System Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Activity-dependent PI4P synthesis by PI4KIIIα regulates long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term depression in neurons involves temporal and ultra-structural dynamics of phosphatidylinositol-4,5-bisphosphate relying on PIP5K, PTEN and PLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term depression in neurons involves temporal and ultra-structural dynamics of phosphatidylinositol-4,5-bisphosphate relying on PIP5K, PTEN and PLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. maxplanckneuroscience.org [maxplanckneuroscience.org]

Investigating Long-Term Potentiation with UBP608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the investigation of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory, with a focus on the role of the kainate receptor antagonist, UBP608. This document provides detailed experimental protocols, summarizes expected quantitative data, and visualizes the complex signaling pathways and experimental workflows involved.

Introduction to Long-Term Potentiation and Kainate Receptors

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[1][2] This long-lasting increase in signal transmission between two neurons is widely considered one of the major cellular mechanisms that underlies learning and memory.[1][2] LTP is most commonly studied in the hippocampus, a brain region critical for memory formation.[1]

Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors that play a significant role in regulating synaptic transmission and plasticity.[3][4] They are composed of various subunits, including GluK1, GluK2, and GluK3.[3] Evidence suggests that KARs, particularly those containing the GluK1 and GluK3 subunits, are involved in the induction and modulation of LTP in the hippocampus.[4][5][6] Specifically, GluK1-containing KARs have been shown to be important for regulating synaptic facilitation and LTP induction at hippocampal mossy fiber synapses.[5] Furthermore, kainate receptors can trigger hippocampal LTP through a metabotropic action, independent of NMDA receptors.[7]

This compound is a pharmacological tool used to investigate the role of specific kainate receptor subunits in synaptic plasticity. While direct studies on this compound and LTP are emerging, its close analog, UBP310, has been shown to be a potent antagonist of GluK1-containing KARs and can block the induction of LTP.[3] This guide will, therefore, extrapolate from the known functions of GluK1/GluK3 antagonism to outline the expected effects of this compound.

Experimental Protocols

This section details the methodologies for investigating the effects of this compound on LTP in hippocampal slices, a common ex vivo model.

Preparation of Acute Hippocampal Slices

-

Animal Euthanasia and Brain Extraction: Anesthetize an adult rodent (e.g., Wistar rat or C57BL/6 mouse) with an appropriate anesthetic (e.g., isoflurane) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).

-

ACSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

Hippocampal Dissection and Slicing: Isolate the hippocampi from both hemispheres. Cut transverse slices (300-400 µm thick) using a vibratome in ice-cold, oxygenated ACSF.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

Electrophysiological Recording

-

Recording Chamber: Place a single hippocampal slice in a recording chamber continuously perfused with oxygenated ACSF at 30-32°C.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway to elicit synaptic responses in the CA1 region. Place a recording electrode filled with ACSF in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: Deliver single test pulses (e.g., 0.1 ms (B15284909) duration) every 15-30 seconds to evoke baseline fEPSPs. Adjust the stimulation intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude. Record a stable baseline for at least 20-30 minutes.

LTP Induction and Pharmacological Intervention

-

This compound Application: After establishing a stable baseline, perfuse the slice with ACSF containing the desired concentration of this compound for a predetermined period (e.g., 20-30 minutes) before LTP induction. A vehicle control (ACSF without this compound) should be run in parallel.

-

LTP Induction Protocol (Theta Burst Stimulation - TBS): A common and physiologically relevant method for inducing LTP is Theta Burst Stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire train can be repeated 2-3 times with a 10-20 second interval.

-

Post-Induction Recording: Following the induction protocol, continue to record fEPSPs for at least 60 minutes to assess the magnitude and stability of LTP.

Data Analysis

-

fEPSP Slope Measurement: The initial slope of the fEPSP is the most common parameter used to quantify synaptic strength.

-

Normalization: Normalize all fEPSP slope values to the average slope recorded during the baseline period.

-

Quantification of LTP: The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope from baseline, averaged over a specific time window (e.g., 50-60 minutes post-induction).

-

Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare the magnitude of LTP between the control and this compound-treated groups.

Quantitative Data Presentation

The following tables summarize the expected quantitative data from experiments investigating the effect of this compound on LTP. The values are hypothetical and serve as a template for presenting experimental results.

| Group | N (slices) | Baseline fEPSP Slope (mV/ms) | LTP Magnitude (% of Baseline at 60 min) |

| Vehicle Control | 10 | 0.52 ± 0.04 | 155.8 ± 7.2 |

| This compound (1 µM) | 10 | 0.51 ± 0.05 | 110.3 ± 5.9* |

| This compound (10 µM) | 10 | 0.49 ± 0.04 | 98.7 ± 4.1** |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

| Parameter | Vehicle Control | This compound (10 µM) |

| Paired-Pulse Facilitation (PPF) Ratio (50ms interval) | 1.45 ± 0.08 | 1.48 ± 0.09 |

| Fiber Volley Amplitude (mV) | 0.21 ± 0.02 | 0.20 ± 0.02 |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental procedures.

References

- 1. Atypical Functional Properties of GluK3-Containing Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]

- 3. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. GLUK1 receptor antagonists and hippocampal mossy fiber function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kainate receptors are involved in short- and long-term plasticity at mossy fiber synapses in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabotropic action of postsynaptic kainate receptors triggers hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Function of GluN2A-Containing NMDA Receptors: A Technical Guide to Selective Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological tools available for the exploration of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Given the critical role of GluN2A-containing NMDA receptors in synaptic plasticity, learning, and memory, as well as their implication in various neurological disorders, the ability to selectively modulate their function is of paramount importance in neuroscience research and drug development. This document details the mechanisms of action, quantitative pharmacological data, and experimental protocols for key selective GluN2A antagonists, with a focus on providing practical information for laboratory applications.

Introduction to GluN2A-Selective Antagonists

NMDA receptors are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two GluN2 (A-D) or GluN3 (A-B) subunits. The specific GluN2 subunit composition dictates the biophysical and pharmacological properties of the receptor complex. GluN2A-containing receptors are predominantly expressed in the adult brain and are associated with synaptic maturation and the refinement of neural circuits. To dissect the precise physiological and pathological roles of these receptors, a variety of selective antagonists have been developed. These compounds can be broadly categorized into two main classes based on their mechanism of action:

-

Competitive Antagonists: These ligands bind to the glutamate (B1630785) binding site on the GluN2A subunit, directly competing with the endogenous agonist, glutamate. This prevents receptor activation and subsequent ion flux.

-

Negative Allosteric Modulators (NAMs): These molecules bind to a site on the receptor that is distinct from the agonist binding site. This binding event induces a conformational change in the receptor that reduces the probability of channel opening or decreases the affinity of the agonist.

This guide will focus on well-characterized examples from both classes to provide a comprehensive toolkit for the researcher.

Quantitative Pharmacology of GluN2A-Selective Antagonists

The selection of an appropriate pharmacological tool is critically dependent on its potency, selectivity, and mechanism of action. The following table summarizes the key quantitative data for several widely used and recently developed GluN2A-selective antagonists.

| Compound Name(s) | Mechanism of Action | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Fold Selectivity (GluN2A vs. GluN2B) | Reference(s) |

| NVP-AAM077 (PEAQX) | Competitive Antagonist | human GluN1/GluN2A | - | 270 | ~11-130 | [1][2] |

| human GluN1/GluN2B | - | 29,600 | [1] | |||

| rat GluN1/GluN2A | - | - | ~11 | [3][4] | ||

| rat GluN1/GluN2B | - | - | [3][4] | |||

| TCN-201 | Negative Allosteric Modulator | human GluN1/GluN2A | - | ~158 (pIC₅₀ 6.8) | >300 | [5] |

| human GluN1/GluN2B | - | >50,000 (pIC₅₀ <4.3) | [5] | |||

| rat GluN1/GluN2A | 320 | - | >1000 (at 3 µM glycine) | [6] | ||

| ST3 | Competitive Antagonist | rat GluN1/GluN2A | 52 | - | ~15 | [3][4][7] |

| rat GluN1/GluN2B | 782 | - | [3][4][7] | |||

| rat GluN1/GluN2C | 107 | - | [3] | |||

| rat GluN1/GluN2D | 400 | - | [3] |

Note: Kᵢ and IC₅₀ values can vary depending on the experimental conditions (e.g., agonist concentration, cell type, species). The selectivity of TCN-201 is highly dependent on the concentration of the co-agonist glycine (B1666218).

Experimental Protocols

The following protocols provide a general framework for utilizing GluN2A-selective antagonists in common experimental paradigms. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Cultured Neurons

This protocol describes the characterization of a GluN2A-selective antagonist on NMDA receptor-mediated currents in cultured cortical neurons.

Materials:

-

Cultured cortical neurons (e.g., from embryonic day 18 rat pups) plated on coverslips.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Agonists: NMDA and Glycine.

-

Antagonist stock solution (e.g., NVP-AAM077 or TCN-201 in DMSO).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition software.

Procedure:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Voltage-clamp the neuron at a holding potential of -70 mV.

-

Evoke NMDA receptor currents by brief application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

-

Establish a stable baseline of NMDA-evoked currents.

-

Perfuse the external solution containing the GluN2A-selective antagonist at the desired concentration.

-

Record the NMDA-evoked currents in the presence of the antagonist.

-

To determine the IC₅₀, apply a range of antagonist concentrations and measure the percentage of inhibition of the peak current amplitude.

-

For negative allosteric modulators like TCN-201, it is crucial to perform these experiments at different glycine concentrations to characterize the glycine-dependent nature of the block.[8][9]

In Vivo Neuropharmacology: Maximal Electroshock (MES) Seizure Test

This protocol outlines a common in vivo assay to assess the anticonvulsant properties of a GluN2A-selective antagonist.

Materials:

-

Male mice (e.g., C57BL/6).

-

GluN2A-selective antagonist (e.g., NVP-AAM077).

-

Vehicle solution (e.g., saline, DMSO/saline mixture).

-

Electroconvulsive shock apparatus with corneal electrodes.

Procedure:

-

Administer the GluN2A-selective antagonist or vehicle to groups of mice via the desired route (e.g., intraperitoneal injection). Doses for NVP-AAM077 have been reported in the range of 10-40 mg/kg.[1][10]

-

At the time of predicted peak drug effect (determined in preliminary pharmacokinetic studies), apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of tonic hindlimb extension is considered a protective effect.

-

Calculate the percentage of protected animals at each dose.

-

Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Signaling Pathways Modulated by GluN2A Antagonism

The selective blockade of GluN2A-containing NMDA receptors allows for the investigation of their specific roles in intracellular signaling cascades. Activation of synaptic GluN2A-containing receptors is often associated with pro-survival pathways, whereas the activation of extrasynaptic GluN2B-containing receptors has been linked to excitotoxicity and cell death pathways.

Selective antagonism of GluN2A can therefore be used to probe these distinct signaling outcomes. For instance, blockade of GluN2A has been shown to modulate the following pathways:

-

CREB (cAMP response element-binding protein) Signaling: GluN2A activation can lead to the phosphorylation and activation of CREB, a transcription factor that promotes the expression of genes involved in synaptic plasticity and neuronal survival, such as Brain-Derived Neurotrophic Factor (BDNF).[10] Antagonizing GluN2A would be expected to inhibit this pathway.

-

Caspase-3 Activation: Conversely, selective blockade of GluN2A with antagonists like NVP-AAM077 has been shown to increase the activity of caspase-3, a key executioner of apoptosis, in certain contexts.[1][10] This suggests that tonic activation of GluN2A may provide a neuroprotective signal that is removed upon antagonism.

-

CaMKIV-TORC1-CREB Pathway: In a model of cerebral ischemia, NVP-AAM077 was found to block the CaMKIV-TORC1-CREB signaling pathway, which was implicated in the neuroprotective effects of a sigma-1 receptor agonist.[1][10]

Conclusion

The selective pharmacological manipulation of GluN2A-containing NMDA receptors is a powerful approach to elucidate their multifaceted roles in brain function and disease. This guide has provided an overview of the key tools available, their quantitative properties, and practical experimental frameworks for their application. The continued development of antagonists with improved selectivity and favorable pharmacokinetic profiles will undoubtedly further enhance our understanding of the intricate biology of the GluN2A subunit and pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lack of NMDA Receptor Subtype Selectivity for Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis of subunit selectivity for competitive NMDA receptor antagonists with preference for GluN2A over GluN2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progresses in GluN2A-containing NMDA Receptors and their Selective Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of GluN2 subunit identity on NMDA receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Basic research applications of UBP608 in neuroscience

A Technical Overview for Researchers and Drug Development Professionals

The intricate machinery of the human brain relies on a delicate balance of protein synthesis, function, and degradation to maintain synaptic integrity and plasticity, the cellular basis of learning and memory. The ubiquitin-proteasome system (UPS) is a critical regulator of this proteostasis, and its dysregulation is implicated in a host of neurological disorders. Within the UPS, deubiquitinating enzymes (DUBs) have emerged as key players, acting as molecular editors that can reverse the ubiquitination process, thereby rescuing proteins from degradation and modulating their function. This technical guide explores the foundational concepts surrounding the potential applications of UBP608, a putative DUB inhibitor, in the field of neuroscience.

While specific data on this compound in neuroscience research is not extensively available in the public domain, this document will provide a comprehensive overview of the scientific principles that would underpin its use. We will delve into the known roles of its potential targets in critical neuronal processes, outline established experimental protocols that could be adapted to investigate its effects, and present hypothetical signaling pathways and workflows to guide future research endeavors.

Core Concepts: Deubiquitinating Enzymes in Neuronal Function

Deubiquitinating enzymes are proteases that cleave ubiquitin from substrate proteins. This process is crucial for:

-

Recycling Ubiquitin: Maintaining the cellular pool of free ubiquitin.

-

Editing Ubiquitin Chains: Altering the type of ubiquitin signal on a protein, which can change its fate from degradation to other functions.

-

Rescuing Proteins from Degradation: Stabilizing proteins by removing the degradation signal.

In the context of neuroscience, DUBs are integral to the regulation of synaptic strength and plasticity. A primary mechanism through which this is achieved is the modulation of neurotransmitter receptor trafficking, particularly that of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

AMPA Receptor Trafficking and Synaptic Plasticity:

The number of AMPA receptors at the postsynaptic membrane is a key determinant of synaptic strength. Long-term potentiation (LTP), a cellular correlate of learning and memory, is often associated with an increase in synaptic AMPA receptors, while long-term depression (LTD) is linked to their removal. Ubiquitination plays a pivotal role in the endocytosis and subsequent degradation of AMPA receptors, thus promoting LTD. DUBs, by counteracting this process, can stabilize AMPA receptors at the synapse, potentially promoting LTP and enhancing synaptic transmission.

Hypothetical Applications of this compound in Neuroscience Research

Given the role of DUBs in synaptic plasticity, a selective DUB inhibitor like this compound could be a valuable research tool to:

-

Probe the role of specific DUBs in learning and memory: By inhibiting a particular DUB, researchers could investigate its necessity for LTP, LTD, and various forms of learning in cellular and animal models.

-

Investigate the pathogenesis of neurological disorders: Dysregulation of the UPS and DUB activity has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be used to explore whether inhibiting a specific DUB can ameliorate disease-related phenotypes in preclinical models.

-

Identify novel therapeutic targets: If inhibition of a DUB by this compound shows therapeutic promise in disease models, that DUB could become a target for the development of new drugs.

Potential Signaling Pathways Modulated by this compound

Based on the known roles of DUBs in AMPA receptor trafficking, a hypothetical signaling pathway involving a target of this compound can be proposed. For instance, the deubiquitinating enzyme USP8 has been implicated in the deubiquitination of AMPA receptors, promoting their recycling to the cell surface. Inhibition of USP8 by a compound like this compound would be expected to increase the ubiquitination of AMPA receptors, leading to their enhanced internalization and degradation.

Hypothetical signaling pathway of this compound action.

Key Experimental Protocols for Investigating this compound

To elucidate the effects of this compound in a neuroscience context, a variety of well-established experimental protocols could be employed.

In Vitro DUB Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against a panel of purified recombinant DUBs.

Methodology:

-

A fluorogenic substrate, such as Ubiquitin-AMC (7-amino-4-methylcoumarin), is used. Cleavage of the substrate by a DUB releases free AMC, which fluoresces.

-

The assay is performed in a 96- or 384-well plate format.

-

Recombinant DUB enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the Ubiquitin-AMC substrate.

-

Fluorescence is measured over time using a plate reader.

-

IC50 values are calculated from the dose-response curves.

Workflow for an in vitro DUB inhibition assay.

Electrophysiology in Acute Brain Slices

Objective: To assess the effect of this compound on synaptic transmission and plasticity (LTP and LTD).

Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., mouse or rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF for recovery for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF.

-

Using a glass microelectrode filled with internal solution, obtain whole-cell patch-clamp recordings from individual neurons.

-

Record baseline synaptic responses (excitatory postsynaptic currents or potentials) by stimulating afferent fibers with a bipolar electrode.

-

Bath-apply this compound at a desired concentration and record synaptic responses.

-

Induce LTP or LTD using specific electrical stimulation protocols (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD) in the presence or absence of this compound.

-

Analyze changes in synaptic strength.

-

Biochemical Analysis of AMPA Receptor Ubiquitination

Objective: To determine if this compound affects the ubiquitination status of AMPA receptors in neurons.

Methodology:

-

Neuronal Culture and Treatment:

-

Culture primary cortical or hippocampal neurons.

-

Treat neurons with this compound for a specified time.

-

Stimulate neurons with AMPA to induce receptor ubiquitination.

-

-

Immunoprecipitation and Western Blotting:

-

Lyse the cells and immunoprecipitate AMPA receptor subunits (e.g., GluA1, GluA2) using specific antibodies.

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitination level of the AMPA receptor subunits.

-

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the experiments described above. Note: This data is for illustrative purposes only and is not based on published results for this compound.

| Parameter | DUB Target 1 | DUB Target 2 | DUB Target 3 |

| IC50 (µM) | 0.5 | 10 | > 50 |

| Effect on LTP | Potentiation | No Effect | Not Tested |

| Effect on LTD | Inhibition | No Effect | Not Tested |

| AMPA-R Ubiquitination | Decreased | No Change | Not Tested |

Conclusion and Future Directions

While the direct application of this compound in neuroscience remains to be fully explored, the foundational knowledge of DUBs in regulating synaptic function provides a strong rationale for its investigation. The experimental frameworks outlined in this guide offer a roadmap for characterizing the neuropharmacology of this compound. Future research should focus on determining the specific DUB targets of this compound in the brain, elucidating its precise mechanism of action on synaptic plasticity, and evaluating its potential therapeutic efficacy in preclinical models of neurological disorders. Such studies will be instrumental in validating this compound as a tool for neuroscience research and potentially as a lead compound for novel drug discovery efforts.

The Impact of UBP608 on Excitatory Postsynaptic Potentials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of UBP608 on excitatory postsynaptic potentials (EPSPs). This compound is a selective allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system. Specifically, this compound exhibits inhibitory activity with a notable selectivity for NMDA receptors containing the GluN2A subunit. Understanding the interaction of this compound with these receptors is crucial for elucidating its potential as a research tool and a therapeutic agent for neurological disorders characterized by aberrant glutamatergic signaling. This document summarizes the anticipated quantitative effects of this compound on EPSPs, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Molecular Target

This compound is a chemical compound identified as a negative allosteric modulator of the NMDA receptor (NMDAR) family. Its primary mechanism of action is the selective inhibition of GluN1/GluN2A receptors. This selectivity provides a significant advantage in dissecting the specific roles of GluN2A-containing NMDARs in synaptic function and pathology.

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian brain, and its receptors are critical for mediating fast excitatory synaptic transmission.[1] Ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that, upon activation, permit the influx of cations, leading to depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP).[2] NMDA receptors are unique in their voltage-dependent block by magnesium ions and their high permeability to calcium ions (Ca²⁺).[2][3] The influx of Ca²⁺ through NMDA receptors acts as a critical second messenger, initiating intracellular signaling cascades that are fundamental to synaptic plasticity, learning, and memory.[3]

The subunit composition of NMDA receptors dictates their biophysical and pharmacological properties. Receptors containing the GluN2A subunit are predominantly found at synaptic sites and are associated with mature synapses, mediating large currents with a high open probability.[4] Given that this compound selectively targets GluN2A-containing NMDA receptors, its application is expected to specifically modulate the NMDA receptor-mediated component of the EPSP.

Quantitative Effects of this compound on Excitatory Postsynaptic Potentials

While direct quantitative data for this compound's effect on EPSPs is not extensively available in public literature, its impact can be inferred from its known mechanism of action and from studies on other selective GluN2A antagonists like TCN-201 and NVP-AAM077.[3][5] The primary effect of this compound would be a reduction in the NMDA receptor-mediated component of the EPSP (NMDA-EPSP).

| Parameter | Expected Effect of this compound | Rationale |

| NMDA-EPSP Amplitude | Decrease | This compound inhibits GluN2A-containing NMDA receptors, reducing the influx of cations (Na⁺ and Ca²⁺) and thus the magnitude of the depolarization. |

| NMDA-EPSP Decay Time | No significant change or slight decrease | The decay kinetics of the NMDA-EPSP are primarily determined by the subunit composition. While antagonists can alter channel gating, a significant change in decay time is not the primary reported effect of selective GluN2A antagonists.[5] |

| AMPA-EPSP Amplitude | No direct effect | This compound is selective for NMDA receptors and is not expected to directly modulate AMPA receptor function, which mediates the initial, fast component of the EPSP. |

| Paired-Pulse Ratio (PPR) | No direct effect | PPR is primarily a measure of presynaptic release probability. As a postsynaptic receptor antagonist, this compound is not expected to directly alter neurotransmitter release. |

| Long-Term Potentiation (LTP) Threshold | Increase | The induction of many forms of LTP is dependent on Ca²⁺ influx through NMDA receptors. By inhibiting GluN2A-containing NMDA receptors, this compound would be expected to raise the threshold for LTP induction.[3][4] |

Experimental Protocols

To investigate the effects of this compound on excitatory postsynaptic potentials, standard electrophysiological techniques are employed, typically using brain slices from rodent models.

Brain Slice Preparation

-

Animal Model: Young adult rats or mice are commonly used.

-

Anesthesia and Perfusion: The animal is deeply anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) to preserve tissue integrity.

-

Brain Extraction and Slicing: The brain, typically the hippocampus or cortex, is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices (300-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

Whole-Cell Patch-Clamp Recording

This technique allows for the recording of synaptic currents and potentials from individual neurons.

-

Slice Placement: A brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Neuron Identification: Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Pipette Fabrication: Glass micropipettes with a resistance of 3-6 MΩ are pulled and filled with an internal solution containing salts, buffers, and sometimes a fluorescent dye to visualize the neuron.

-

Seal Formation and Whole-Cell Access: The micropipette is carefully brought into contact with the neuronal membrane to form a high-resistance seal (>1 GΩ). A brief suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

-

Recording NMDA Receptor-Mediated EPSCs/EPSPs:

-

To isolate the NMDA receptor-mediated component, AMPA receptors are blocked using an antagonist such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX).[1] GABAergic inhibition is blocked using picrotoxin (B1677862) and strychnine.[1]

-

The neuron is voltage-clamped at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channels.[2]

-

Excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) are evoked by stimulating afferent fibers with a bipolar stimulating electrode.

-

A stable baseline of evoked responses is recorded before the application of this compound.

-

This compound is then bath-applied at various concentrations to determine its dose-dependent effects on the amplitude and kinetics of the NMDA-EPSP.

-

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound at a glutamatergic synapse.

Caption: this compound inhibits GluN2A-containing NMDA receptors, reducing the postsynaptic calcium influx and subsequent signaling cascades involved in synaptic plasticity.

Experimental Workflow for this compound Characterization

The following diagram outlines the typical experimental workflow for characterizing the effects of this compound on synaptic transmission.

Caption: Workflow for assessing this compound's impact on excitatory postsynaptic potentials using brain slice electrophysiology.

Conclusion

This compound, as a selective antagonist of GluN2A-containing NMDA receptors, represents a valuable pharmacological tool for investigating the specific roles of this receptor subtype in synaptic transmission and plasticity. Based on its mechanism of action, this compound is predicted to reduce the amplitude of the NMDA receptor-mediated component of excitatory postsynaptic potentials and modulate synaptic plasticity phenomena such as long-term potentiation. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to characterize the electrophysiological effects of this compound and similar compounds. Further research is warranted to fully elucidate the quantitative impact of this compound on synaptic function and its therapeutic potential.

References

- 1. jneurosci.org [jneurosci.org]

- 2. jneurosci.org [jneurosci.org]

- 3. GluN2A: A Promising Target for Developing Novel Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synapse-specific diversity of distinct postsynaptic GluN2 subtypes defines transmission strength in spinal lamina I - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Synaptic Transmission with UBP608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of UBP608, a selective antagonist for GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in the study of synaptic transmission. This document outlines quantitative data for NMDA receptor antagonists, detailed experimental protocols for electrophysiological analysis, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

| Antagonist | Receptor Subunit | IC50 (µM) | Reference |

| Amantadine | NMDAR | 92 | [1] |

| Memantine | NMDAR | 1.5 ± 0.1 | [1] |

| This compound | GluN1/GluN2A | Not specified | |

| Compound 8 | NMDAR | 1.01 ± 0.13 | [1] |

| Compound 11 | NMDAR | 0.48 ± 0.09 | [1] |

Note: The IC50 values can vary depending on the experimental conditions, such as the expression system (e.g., Xenopus oocytes vs. mammalian cells), agonist concentrations, and pH.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on synaptic transmission using electrophysiological techniques.

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Excitatory Postsynaptic Currents (EPSCs)

This protocol is designed to measure the effect of this compound on NMDA receptor-mediated EPSCs in cultured neurons or acute brain slices.

Materials:

-

Cultured neurons or acutely prepared brain slices (e.g., hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipette

-

This compound stock solution

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Agonists: NMDA and Glycine

-

Antagonists to isolate NMDA currents (e.g., CNQX for AMPA receptors, picrotoxin (B1677862) for GABA-A receptors)

Procedure:

-

Preparation: Prepare aCSF and internal solution and ensure they are bubbled with 95% O2 / 5% CO2 (for aCSF) and filtered. Prepare acute brain slices if not using cultured neurons.[2][3][4][5]

-

Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[5]

-

Cell Identification: Place the cell culture dish or brain slice in the recording chamber on the microscope stage and identify a healthy neuron for recording.

-

Patching: Approach the selected neuron with the patch pipette and form a gigaohm seal (>1 GΩ).[6]

-

Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.[6]

-

EPSC Recording:

-

Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents and then at +40 mV to record NMDA receptor-mediated currents (this removes the Mg2+ block).

-

Isolate NMDA receptor currents by adding AMPA and GABA receptor antagonists to the aCSF.

-

Evoke EPSCs by stimulating presynaptic afferents with a bipolar stimulating electrode.

-

-

This compound Application:

-

Establish a stable baseline of evoked NMDA-EPSCs for at least 10 minutes.

-

Bath-apply this compound at the desired concentration.

-

Record the effect of this compound on the amplitude and kinetics of the NMDA-EPSCs for 15-20 minutes or until a steady-state effect is observed.

-

Perform a washout by perfusing with aCSF lacking this compound to observe any reversal of the effect.

-

-

Data Analysis: Analyze the recorded currents to determine the percentage of inhibition of the NMDA-EPSC amplitude by this compound. Construct a dose-response curve if multiple concentrations are tested to calculate the IC50.[7]

Protocol 2: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the procedure to assess the role of GluN2A-containing NMDA receptors in the induction of LTP using this compound.

Materials:

-

Acute hippocampal slices (300-400 µm thick)

-

aCSF

-

This compound stock solution

-

Field potential recording setup with stimulating and recording electrodes

-

Data acquisition and analysis software

Procedure:

-

Slice Preparation and Recovery: Prepare hippocampal slices and allow them to recover in an interface chamber with oxygenated aCSF for at least 1 hour.[8][9][10]

-

Electrode Placement: Transfer a slice to the recording chamber and place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[11][12]

-

Baseline Recording:

-

Determine the stimulus intensity that evokes a fEPSP of approximately 50% of the maximal response.

-

Record a stable baseline of fEPSPs at a low frequency (e.g., 0.033 Hz) for at least 20-30 minutes.

-

-

This compound Application:

-

Bath-apply this compound at the desired concentration and continue baseline recording for another 20-30 minutes to ensure the drug has reached equilibrium and to observe any effects on baseline transmission.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.[8]

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction to monitor the potentiation.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Normalize the fEPSP slopes to the pre-LTP baseline.

-

Compare the magnitude of LTP in the presence and absence of this compound to determine the role of GluN2A-containing NMDA receptors in LTP induction.

-

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows related to the study of this compound.

Caption: NMDA Receptor Signaling and this compound Inhibition.